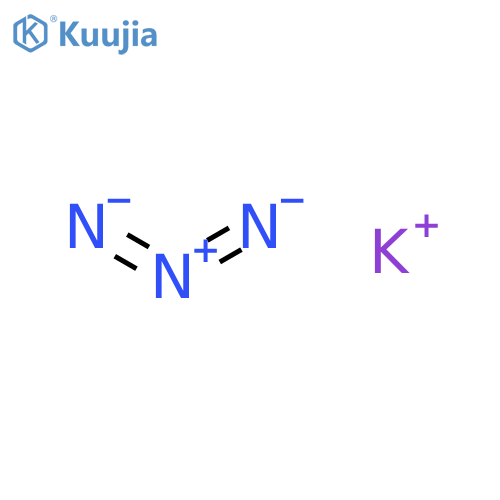Cas no 20762-60-1 (Potassium azide (K(N3)))

Potassium azide (K(N3)) structure
商品名:Potassium azide (K(N3))
Potassium azide (K(N3)) 化学的及び物理的性質
名前と識別子
-
- Potassium azide (K(N3))
- potassium,azide
- azide potassium salt
- Kalium-azid
- potassium azid
- potassium tribromide
- PPG 101
- Potassium azide
-
- インチ: InChI=1S/K.N3/c;1-3-2/q+1;-1
- InChIKey: TZLVRPLSVNESQC-UHFFFAOYSA-N
- ほほえんだ: [K+].[N-]=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 80.97290
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 15.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色結晶、
- 密度みつど: 2.040
- ゆうかいてん: ~300 °C (decomposition)
- PSA: 49.75000
- LogP: 0.21376
- ようかいせい: エーテルに不溶
Potassium azide (K(N3)) セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H300
- 警告文: P264-P301+P310
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: 25
- セキュリティの説明: 45
- RTECS番号:TS7080000
-
危険物標識:

- 危険レベル:6.1(a)
- 危険レベル:6.1(a)
- 包装カテゴリ:II
- 包装等級:II
- 包装グループ:II
- セキュリティ用語:6.1(a)
Potassium azide (K(N3)) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | S555479-100g |
20762-60-1 | ≥99.9%tracemetalsbasis | 100g |
RMB 1761.47 | 2025-02-20 | ||
| Cooke Chemical | S555479-25g |
20762-60-1 | ≥99.9%tracemetalsbasis | 25g |
RMB 715.76 | 2025-02-20 |
Potassium azide (K(N3)) 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
20762-60-1 (Potassium azide (K(N3))) 関連製品
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:20762-60-1)potassium azide

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:20762-60-1)potassium azide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ